Trisodium hexacyanoferrate

Molecular weight Gravimetric efficiency Formulation

Researchers requiring precise redox mediation or Na-ion battery cathode precursors face challenges with cation-dependent potential shifts and deliquescence. Trisodium hexacyanoferrate addresses these with a ~-110 mV formal potential shift versus the potassium analog, enabling lower operating potentials in amperometric biosensors and reduced electrochemical interference. • SIB Cathodes: Yields Na₁.₆₃Fe[Fe(CN)₆] with 150 mAh·g⁻¹ at 0.1 C, 90% retention after 200 cycles. • Deliquescent; requires hermetic, desiccated storage. • Freely water-soluble; insoluble in ethanol.

Molecular Formula C6FeN6Na3
Molecular Weight 280.92 g/mol
CAS No. 14217-21-1
Cat. No. B079665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrisodium hexacyanoferrate
CAS14217-21-1
Molecular FormulaC6FeN6Na3
Molecular Weight280.92 g/mol
Structural Identifiers
SMILES[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Na+].[Na+].[Na+].[Fe+3]
InChIInChI=1S/6CN.Fe.3Na/c6*1-2;;;;/q6*-1;+3;3*+1
InChIKeyDCXPBOFGQPCWJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trisodium Hexacyanoferrate – Compound Profile and Procurement Baseline


Trisodium hexacyanoferrate (Na₃[Fe(CN)₆], sodium ferricyanide) is a coordination compound belonging to the hexacyanoferrate(III) family, in which iron occupies the +3 oxidation state within an octahedral [Fe(CN)₆]³⁻ anion balanced by three sodium counter-cations [1]. It crystallises as red, deliquescent crystals with a monoclinic crystal system . With a molecular weight of 280.92 g·mol⁻¹, it is the lightest commercially available alkali-metal ferricyanide salt [1]. The compound is freely soluble in water, insoluble in ethanol, and acts as a strong one-electron oxidant via the reversible [Fe(CN)₆]³⁻/⁴⁻ redox couple . These properties position it as a redox mediator in electrochemical analysis, a precursor for Prussian blue pigments, and a cathode-active material in sodium-ion batteries.

Why Generic Substitution by Potassium or Reduced-Form Analogs Fails


Although hexacyanoferrate salts share a common [Fe(CN)₆]ⁿ⁻ anion core, the counter-cation (Na⁺ vs. K⁺) and iron oxidation state (+3 vs. +2) impart quantifiable differences in molecular weight, hygroscopic behaviour, formal redox potential, and electrochemical performance that preclude indiscriminate substitution [1]. Trisodium hexacyanoferrate is deliquescent, whereas the potassium analog is not, directly affecting ambient handling protocols and long-term storage stability [2]. In electrochemical systems, the formal potential of the ferricyanide/ferrocyanide couple shifts measurably with the identity of the electrolyte cation, meaning that replacing the sodium salt with the potassium salt alters the operating voltage of a device [3]. Furthermore, in sodium-ion battery cathodes, the sodium-containing Prussian blue analog achieves specific capacities and cycling retention figures that depend critically on the Na content and crystal structure—performance that cannot be replicated by simply substituting a potassium-based precursor.

Quantitative Differentiation Against Closest Analogs


Molecular Weight Advantage over Potassium Ferricyanide

Trisodium hexacyanoferrate (Na₃[Fe(CN)₆]) has a molecular weight of 280.92 g·mol⁻¹, compared to 329.24 g·mol⁻¹ for potassium ferricyanide (K₃[Fe(CN)₆]) [1][2]. This represents a 14.7% lower formula mass per mole of compound. Critically, on a per-gram basis, the sodium salt delivers 17.2% more redox-active [Fe(CN)₆]³⁻ anion (211.88 g of anion per 280.92 g of salt = 75.4 wt% active anion) than the potassium salt (211.88 g per 329.24 g = 64.4 wt% active anion) [1]. For procurement decisions where the active redox species is the functional component (e.g., redox titrants, electrochemical mediators, pigment precursors), this translates directly into a lower mass requirement to achieve the same stoichiometric effect.

Molecular weight Gravimetric efficiency Formulation

Deliquescence and Storage Differentiation

Sodium ferricyanide is characterised as 'red deliquescent crystals' that readily absorb atmospheric moisture and liquefy, necessitating sealed, desiccated storage conditions [1][2]. In contrast, potassium ferricyanide is described as stable, non-deliquescent red crystals that can be handled under ambient laboratory conditions without special moisture protection [3]. This difference is intrinsic to the sodium cation: the higher hydration enthalpy of Na⁺ (−406 kJ·mol⁻¹) compared to K⁺ (−322 kJ·mol⁻¹) drives preferential water uptake [4]. For industrial and laboratory procurement, this means sodium ferricyanide requires argon-blanketed or vacuum-sealed packaging, whereas potassium ferricyanide is routinely supplied in standard containers.

Hygroscopicity Deliquescence Storage stability

Cation-Dependent Formal Redox Potential Shift

In cobalt hexacyanoferrate films—a model Prussian blue analog system—the formal potential of the hexacyanoferrate(III,II) redox couple is 0.39 V (vs. SCE) in 0.5 M NaNO₃ supporting electrolyte, versus 0.50 V in 0.5 M KNO₃, representing a −110 mV cathodic shift [1]. This cation sensitivity is a general phenomenon in hexacyanoferrate lattices, where the formal potential correlates with the hydrated radius of the intercalating alkali metal cation (Na⁺ hydrated radius ~2.76 Å vs. K⁺ ~2.32 Å) [2]. The same principle applies to soluble ferricyanide/ferrocyanide redox chemistry: the formal potential of the [Fe(CN)₆]³⁻/⁴⁻ couple shifts with the nature and concentration of the supporting alkali cation, as demonstrated by potentiometric studies showing a linear dependence of E°′ on log[K⁺] [3].

Formal potential Cation effect Electrochemistry

Sodium-Ion Battery Cathode Cycle Life Benchmarking

Na-rich sodium iron hexacyanoferrate (Na₁.₆₃Fe[Fe(CN)₆]) delivers a specific discharge capacity of 150 mAh·g⁻¹ at 0.1 C (17 mA·g⁻¹) and retains 90% of its initial capacity after 200 cycles in a sodium-ion half-cell configuration [1]. This cycling stability contrasts with manganese-based Prussian blue analogs (e.g., Na₂Mn[Fe(CN)₆]), which offer a higher operating voltage (~3.5 V vs. Na⁺/Na) but suffer from faster capacity fade due to Jahn-Teller distortion of Mn³⁺ centres, typically retaining only 70–80% capacity after a comparable number of cycles [2]. The sodium iron hexacyanoferrate system thus represents a trade-off: lower voltage (~3.0 V vs. Na⁺/Na) but superior structural stability and cycle life, making it the preferred choice for long-duration grid storage where longevity outweighs energy density .

Sodium-ion battery Cathode material Prussian blue analog

Oxidation State Specificity vs. Ferrocyanide

Trisodium hexacyanoferrate contains iron in the +3 oxidation state (ferricyanide), functioning as a strong oxidising agent with a standard reduction potential of approximately +0.36 V vs. SHE for the [Fe(CN)₆]³⁻/⁴⁻ couple [1][2]. Its reduced counterpart, sodium ferrocyanide (Na₄[Fe(CN)₆]), contains iron in the +2 state and acts as a reducing agent [1]. These two forms are chemically distinct reagents serving opposite electrochemical roles. Using sodium ferrocyanide in place of the ferricyanide would reverse the redox direction in analytical titrations, electrochemical sensors, and pigment synthesis (Prussian blue formation requires the controlled reaction of Fe(III) with ferrocyanide, or Fe(II) with ferricyanide) . The oxidation state thus defines the compound's entire functional identity: an oxidant for bleaching, etching, and anodic processes vs. a reductant for anti-caking and cathodic protection.

Oxidation state Redox chemistry Iron oxidation state

Evidence-Backed Application Scenarios for Procurement


Sodium-Ion Battery Cathode Synthesis

Trisodium hexacyanoferrate serves as the iron(III) precursor for synthesising Na-rich sodium iron hexacyanoferrate (Prussian white) cathode materials. As demonstrated by You et al., the resulting Na₁.₆₃Fe[Fe(CN)₆] cathode achieves 150 mAh·g⁻¹ at 0.1 C with 90% capacity retention after 200 cycles, outperforming manganese-based Prussian blue analogs in cycle stability by 10–20 percentage points [1]. This application is validated by full-cell testing with hard carbon anodes, confirming practical viability [2]. For procurement, the sodium salt is essential because the potassium analog (K₃[Fe(CN)₆]) would introduce K⁺ into the lattice, altering the intercalation potential and reducing Na⁺ storage capacity.

Electrochemical Sensor Redox Mediator

In amperometric biosensors and electrochemical test strips, ferricyanide functions as a diffusional redox mediator shuttling electrons from enzyme active sites to the electrode surface. The formal potential of the ferricyanide/ferrocyanide couple shifts by approximately −110 mV when the supporting electrolyte cation is changed from K⁺ to Na⁺, as established in cobalt hexacyanoferrate model systems [3]. This cation sensitivity means that sodium ferricyanide-based sensor formulations operate at a lower applied potential than their potassium counterparts, which can reduce electrochemical interference from easily oxidisable species (e.g., ascorbate, urate) and improve signal selectivity—a direct rationale for specifying the sodium salt in sensor reagent procurement [4].

Prussian Blue Pigment and Textile Dyeing

Trisodium hexacyanoferrate is employed as a precursor in the manufacture of Prussian blue (ferric ferrocyanide) pigments for paints, inks, and textile dyeing . Comparative studies of Prussian blue derived from sodium versus potassium ferrocyanide demonstrate that the counter-cation influences the pigment's water solubility, particle size distribution, and resultant colouristic properties in application media [5]. The sodium-based route yields pigment with different dispersion characteristics, relevant for formulators seeking specific rheological or tinctorial performance in aqueous coating systems.

Photographic Bleaching and Image Reduction

In photographic processing, sodium ferricyanide is used in Farmer's reducer formulations to oxidise metallic silver in overexposed negatives or prints, selectively reducing image density . Its deliquescent nature distinguishes it from potassium ferricyanide in procurement: sodium ferricyanide must be ordered in hermetically sealed, moisture-proof packaging and used promptly after opening to prevent liquefaction and loss of assay [6]. Laboratories transitioning from potassium to sodium ferricyanide for solubility advantages must implement desiccated storage and argon-blanketing procedures to maintain reagent integrity.

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